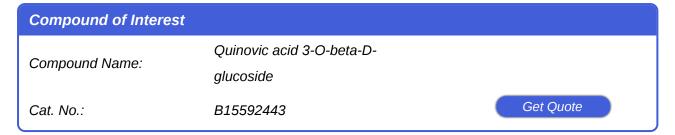


spectroscopic data of "Quinovic acid 3-O-beta-D-glucoside"

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An In-depth Technical Guide on the Spectroscopic Data of **Quinovic Acid 3-O-beta-D-glucoside**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Quinovic acid 3-O-beta-D-glucoside**, a triterpenoid saponin with potential therapeutic applications. The information is compiled from various scientific sources, with a focus on presenting clear, quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

Quinovic acid 3-O-beta-D-glucoside is a pentacyclic triterpenoid belonging to the quinovane-type skeleton, glycosylated at the C-3 position with a beta-D-glucopyranosyl moiety.

Molecular Formula: C₃₆H₅₆O₉ Molecular Weight: 632.82 g/mol

Spectroscopic Data

The structural elucidation of **Quinovic acid 3-O-beta-D-glucoside** has been primarily achieved through a combination of one-dimensional and two-dimensional Nuclear Magnetic



Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data, primarily based on studies of compounds isolated from Uncaria tomentosa and related species.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed carbon framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.



Carbon No.	Chemical Shift (δ)	Carbon No.	Chemical Shift (δ) ppm
1	39.8	19	47.1
2	26.5	20	31.0
3	89.1	21	34.2
4	39.4	22	37.1
5	56.2	23	28.2
6	18.5	24	16.9
7	36.9	25	15.7
8	40.1	26	17.5
9	47.9	27	179.8
10	37.1	28	180.1
11	23.7	29	33.2
12	125.9	30	23.7
13	144.1	Glucosyl Moiety	
14	42.3	1'	107.0
15	28.2	2'	75.5
16	23.7	3'	78.4
17	47.1	4'	71.8
18	53.2	5'	77.9
6'	62.9		

Note: The chemical shifts are based on data reported for quinovic acid glycosides and may show slight variations depending on the solvent and experimental conditions.

¹H NMR Spectroscopic Data



The 1H NMR spectrum provides information about the proton environment in the molecule. The data includes chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz.

Proton No.	Chemical Shift (δ)	Multiplicity	J (Hz)
H-3	3.25	dd	11.5, 4.5
H-12	5.30	t	3.5
H-23	0.92	S	
H-24	0.83	S	_
H-25	0.95	S	_
H-26	1.01	S	
H-29	0.90	d	6.5
H-30	0.93	d	6.5
Glucosyl Moiety			
H-1'	4.45	d	7.8
H-2'	3.20	m	_
H-3'	3.38	m	_
H-4'	3.28	m	_
H-5'	3.35	m	_
H-6'a	3.85	dd	12.0, 5.5
H-6'b	3.68	dd	12.0, 2.0

Note: The chemical shifts are based on data reported for quinovic acid glycosides and may show slight variations depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Data



Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

MS Technique	Ionization Mode	Observed m/z	Interpretation
FAB-MS	Negative	631	[M-H] ⁻
ESI-MS	Negative	631.3952	[M-H] ⁻

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400	O-H stretching (hydroxyl groups)
~2930	C-H stretching (aliphatic)
~1700	C=O stretching (carboxylic acid)
~1640	C=C stretching (alkene)
~1075	C-O stretching (glycosidic bond)

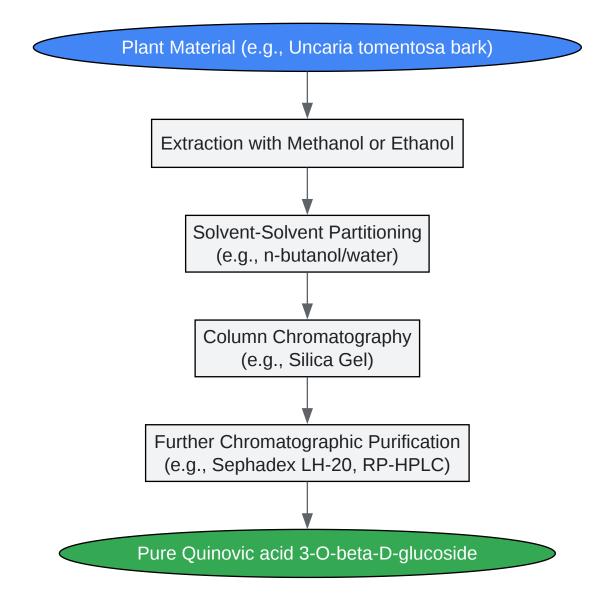
Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of **Quinovic acid 3-O-beta-D-glucoside**, based on standard methodologies for triterpenoid saponins.

Isolation and Purification

A typical workflow for the isolation of **Quinovic acid 3-O-beta-D-glucoside** from plant material, such as the bark of Uncaria tomentosa, is as follows:





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Caption: General workflow for the isolation of Quinovic acid 3-O-beta-D-glucoside.

- Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent like methanol or ethanol at room temperature.
- Partitioning: The crude extract is concentrated and then partitioned between n-butanol and water. The saponin-rich fraction is typically found in the n-butanol layer.
- Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.



 Further Purification: Fractions containing the desired compound are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative reversedphase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as methanol-d₄ or pyridine-d₅. Chemical shifts are referenced to the solvent signal. 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish connectivities and assign all proton and carbon signals unequivocally.
- Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the exact molecular weight and elemental composition.
- Infrared Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer using a KBr pellet or as a thin film to identify the characteristic functional groups.

Biological Activity and Signaling Pathways

Quinovic acid glycosides, including **Quinovic acid 3-O-beta-D-glucoside**, have been reported to possess various biological activities, with anti-inflammatory effects being the most prominent. The anti-inflammatory mechanism of many triterpenoid saponins involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Anti-inflammatory Signaling Pathway

A likely mechanism for the anti-inflammatory action of **Quinovic acid 3-O-beta-D-glucoside** is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) signaling pathways. These pathways are crucial in the inflammatory response.

Caption: Proposed anti-inflammatory signaling pathway modulated by **Quinovic acid 3-O-beta-D-glucoside**.

Pathway Description:



- Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), bind to receptors like Tolllike receptor 4 (TLR4) on the cell surface.
- Cytoplasmic Signaling: This binding activates downstream signaling cascades, including the IkB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs).
- Transcription Factor Activation:
 - The activated IKK complex phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer (p50/p65).
 - Activated MAPKs lead to the phosphorylation and activation of the AP-1 transcription factor complex.
- Nuclear Translocation and Gene Expression: The activated NF-κB and AP-1 translocate to the nucleus, where they bind to the promoter regions of pro-inflammatory genes, inducing the transcription of mediators like TNF-α, IL-6, COX-2, and iNOS.
- Inhibition by **Quinovic acid 3-O-beta-D-glucoside**: It is proposed that **Quinovic acid 3-O-beta-D-glucoside** exerts its anti-inflammatory effects by inhibiting the activation of the IKK complex and MAPKs, thereby preventing the nuclear translocation of NF-kB and AP-1 and suppressing the expression of pro-inflammatory genes.

This technical guide provides a foundational understanding of the spectroscopic properties and potential mechanism of action of **Quinovic acid 3-O-beta-D-glucoside**. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

To cite this document: BenchChem. [spectroscopic data of "Quinovic acid 3-O-beta-D-glucoside"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592443#spectroscopic-data-of-quinovic-acid-3-o-beta-d-glucoside]

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